1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide
Overview
Description
1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further linked to a sulfanyl group and a dimethylformamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves the reaction of 4-(chloromethyl)phenyl sulfide with N,N-dimethylformamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding thiols or other reduced forms.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles such as amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be compared with other similar compounds such as:
4-(chloromethyl)phenyl sulfide: Lacks the dimethylformamide moiety, making it less versatile in certain applications.
N,N-dimethylformamide: Lacks the chloromethylphenyl sulfanyl group, limiting its reactivity in specific chemical reactions.
4-(chloromethyl)phenyl sulfoxide: An oxidized form with different chemical properties and reactivity.
The unique combination of functional groups in this compound makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
S-[4-(chloromethyl)phenyl] N,N-dimethylcarbamothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDFIGWPCWSQHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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